molecular formula C9H6ClF7N2O B3040701 1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole CAS No. 231301-25-0

1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Cat. No.: B3040701
CAS No.: 231301-25-0
M. Wt: 326.6 g/mol
InChI Key: CMUMCSQNHREMAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H8ClF7N2O. Its molecular weight is 388.67 g/mol.

Scientific Research Applications

Synthesis and Pharmacological Studies

1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole and its derivatives have been a subject of interest in synthetic chemistry, particularly for creating new compounds with potential pharmacological applications. For instance, Girisha et al. (2010) synthesized a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines. These compounds showed promising analgesic and anti-inflammatory activities, comparable to standard drugs like Pentazocin and Diclofinac sodium (Girisha, Kalluraya, Narayana, & Padmashree, 2010).

Crystal Structure and Computational Studies

The crystal structure and computational analysis of related pyrazole derivatives have been explored. Shen et al. (2012) synthesized two new pyrazole derivatives and studied their molecular structure through X-ray diffraction, comparing them to density-functional-theory (DFT) calculations. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Shen, Huang, Diao, & Lei, 2012).

Synthesis Techniques and Biological Investigations

Efficient synthesis methods and their biological implications are another significant aspect. Prasath et al. (2015) reported the synthesis of quinolinyl chalcones containing a pyrazole group, demonstrating notable anti-microbial properties. These studies highlight the versatility of pyrazole derivatives in medicinal chemistry (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Herbicidal Activity

Pyrazole derivatives have also been investigated for their potential in agrochemical applications. Zhou et al. (2010) synthesized a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, showing high bioactivity as Protox inhibitors, indicating their potential as herbicides (Zhou, Xue, Wang, & Qu, 2010).

Safety and Hazards

For safety and hazards information, one can refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

1-[4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF7N2O/c1-3-5(10)6(18-19(3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUMCSQNHREMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF7N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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